3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride
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Overview
Description
3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 6-methoxyquinoline with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the coupling of the quinoline derivative with 4-methylbenzoic acid under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and amines are used under various conditions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl)amino]benzoic acid: Similar structure but with different substituents, leading to distinct biological activities.
6-Methoxyquinoline derivatives: Share the quinoline core but differ in functional groups, affecting their chemical reactivity and applications.
Uniqueness
3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5.ClH/c1-4-28-21(26)16-11-22-17-8-7-14(27-3)10-15(17)19(16)23-18-9-13(20(24)25)6-5-12(18)2;/h5-11H,4H2,1-3H3,(H,22,23)(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEBISJJGFEDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)C(=O)O)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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